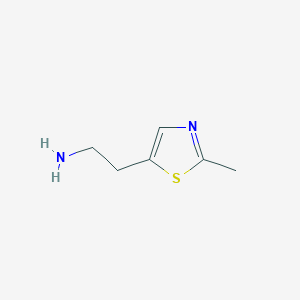

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZFHXGVDUYSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206982-33-3 | |

| Record name | 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and analytical characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS No. 1206982-33-3). Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural features, including its privileged thiazole scaffold, and discusses its potential as a versatile building block in medicinal chemistry. The guide details established synthetic logic, predictive spectroscopic data, and robust analytical protocols, grounding its claims in authoritative references to ensure scientific integrity and practical applicability.

Introduction

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen that is of paramount importance in medicinal chemistry.[1] It is a core structural component in numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3] The aromatic nature and diverse reactivity of the thiazole nucleus make it a privileged scaffold in drug design, offering a stable framework that can be strategically functionalized to modulate pharmacological activity.[4]

This guide focuses on a specific, valuable derivative: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine . The unique arrangement of its functional groups—a primary amine separated from the heterocyclic core by a flexible ethyl linker—positions it as a highly versatile building block for creating libraries of novel compounds for biological screening.[5] Understanding its precise structure is the foundational step in leveraging its synthetic potential and predicting its behavior in biological systems.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's identity and intrinsic properties is critical for its application in research and development. These parameters govern its reactivity, solubility, and potential for interaction with biological targets.

Chemical Identity

The compound is unambiguously identified by its systematic name and unique registry numbers. Key identifiers and calculated physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | - |

| CAS Number | 1206982-33-3 | [6][7][8] |

| Molecular Formula | C₆H₁₀N₂S | [5][6] |

| Molecular Weight | 142.22 g/mol | [5][6] |

| SMILES | CC1=NC=C(CCN)S1 | [8] |

| XLogP3 | 0.7 | [6] |

| Topological Polar Surface Area | 67.2 Ų | [6][9] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | [10] |

| Hydrogen Bond Acceptor Count | 2 (from N and -NH₂) | [10] |

Structural Elucidation

The structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is composed of three key components:

-

1,3-Thiazole Ring: A planar, five-membered aromatic heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. The aromaticity of this ring system provides chemical stability.[2]

-

2-Methyl Group: A methyl group (CH₃) is substituted at the C2 position of the thiazole ring. This position is adjacent to both the sulfur and nitrogen atoms. The presence of this group influences the electronic properties and steric environment of the ring.

-

5-Ethylamine Side Chain: An ethylamine group (-CH₂CH₂NH₂) is attached to the C5 position of the thiazole ring. The primary amine (-NH₂) is a key functional handle for synthetic modification, acting as a nucleophile or a base. The two-carbon linker provides conformational flexibility, allowing the amine to orient itself in various positions relative to the thiazole core.

The numbering of the thiazole ring begins at the sulfur atom and proceeds towards the nitrogen atom, ensuring the substituents are assigned the lowest possible locants.

Figure 1: 2D structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Synthesis and Derivatization

As a building block, the synthetic accessibility of this molecule is crucial. The logic behind its synthesis relies on established methods for forming the thiazole core, followed by elaboration of the side chain.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the thiazole ring, a strategy informed by the well-known Hantzsch thiazole synthesis.[2] This pathway simplifies the target molecule into more readily available precursors.

-

C5-Side Chain Disconnection: The C-C bond between the thiazole C5 and the ethylamine side chain can be disconnected. This leads to a 5-halo-2-methylthiazole and a suitable two-carbon synthon with a protected amine. However, a more convergent approach is often preferred.

-

Hantzsch Thiazole Ring Disconnection: The most logical disconnection breaks the thiazole ring into a thioamide (thioacetamide) and an α-halocarbonyl compound. The ethylamine side chain must be built into the α-halocarbonyl precursor, often in a protected form.

Figure 2: Retrosynthetic analysis based on the Hantzsch synthesis.

Proposed Synthetic Protocol

The following protocol outlines a plausible laboratory-scale synthesis based on the Hantzsch condensation, a robust and widely used method for thiazole formation.[11] The amine is typically introduced via a precursor like an alcohol, which is later converted.

Protocol 1: Two-Step Synthesis from 4-Chlorobutan-2-one

-

Rationale: This pathway begins by forming the corresponding alcohol, 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol, which is a known compound.[12] The terminal alcohol provides a clean and efficient handle for conversion to the primary amine via standard methods (e.g., mesylation followed by substitution with azide and reduction, or with ammonia). This avoids potential side reactions associated with a free amine during the thiazole ring formation.

Step 1: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-ol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 eq) and 1-chloro-4-hydroxybutan-2-one (1.0 eq) in absolute ethanol (approx. 0.5 M).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expertise Note: The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur on the carbonyl-adjacent carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[11]

-

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the target alcohol.

Step 2: Conversion of Alcohol to Amine

-

Mesylation: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Substitution with Azide: Stir the reaction at 0 °C for 1 hour. Add sodium azide (3.0 eq) followed by a small amount of dimethylformamide (DMF) to aid solubility. Allow the reaction to warm to room temperature and stir overnight.

-

Trustworthiness Note: This two-step azide substitution/reduction sequence is a self-validating system. It is generally higher yielding and produces a cleaner product than direct displacement with ammonia, which can lead to over-alkylation.

-

-

Reduction: Quench the reaction carefully with water. Extract with DCM, dry the organic layer, and concentrate. Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (1.5 eq) and water (5.0 eq) (Staudinger reaction) or use a standard reduction method like catalytic hydrogenation (H₂, Pd/C).

-

Purification: After the reduction is complete, perform an appropriate workup (e.g., acid-base extraction to isolate the amine) and purify by column chromatography to yield 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Spectroscopic and Analytical Characterization

Confirming the structure and assessing the purity of the synthesized compound is a non-negotiable step in chemical research. Standard spectroscopic and chromatographic techniques provide a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted chemical shifts are based on the analysis of similar structures.[13][14]

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~7.1 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the aromatic thiazole ring.

-

δ ~2.9-3.1 ppm (m, 4H): This region would contain two overlapping triplets, corresponding to the two methylene groups (-CH₂CH₂-) of the ethylamine side chain.

-

δ ~2.6 ppm (s, 3H): A sharp singlet for the three equivalent protons of the methyl group at the C2 position.

-

δ ~1.5 ppm (br s, 2H): A broad singlet for the two exchangeable protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.[15]

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~165 ppm: Quaternary carbon at C2 of the thiazole ring (attached to N, S, and CH₃).

-

δ ~140 ppm: Quaternary carbon at C5 of the thiazole ring (attached to the side chain).

-

δ ~135 ppm: Methine carbon at C4 of the thiazole ring.

-

δ ~41 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂).

-

δ ~30 ppm: Methylene carbon adjacent to the thiazole ring (Thiazole-CH₂-).

-

δ ~19 ppm: Methyl carbon at the C2 position.[16]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Expected Molecular Ion: For the molecular formula C₆H₁₀N₂S, the expected monoisotopic mass is 142.0565. In a low-resolution ESI-MS experiment (positive mode), the primary ion observed would be [M+H]⁺ at m/z 143.

-

Key Fragmentation Pathways: Thiazole rings are relatively stable, but characteristic fragmentation can occur.[17]

-

Benzylic-type Cleavage: The most likely fragmentation is the cleavage of the C-C bond between the two methylene groups of the side chain. This would result in the loss of CH₂NH₂• (mass 30) to give a highly stable thiazolylmethyl cation fragment.

-

Ring Cleavage: Under higher energy conditions (e.g., Electron Impact), fragmentation of the thiazole ring itself can occur, although this is typically less favored than side-chain fragmentation.[18][19]

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

Protocol 2: Reversed-Phase HPLC Method for Purity Assessment

-

Rationale: A C18 column is the workhorse for separating small organic molecules of moderate polarity. A gradient elution with acetonitrile and water, both modified with a small amount of acid (formic acid or TFA), ensures good peak shape for the basic amine analyte by keeping it protonated.

-

Instrumentation: HPLC system with UV detector or coupled to a Mass Spectrometer (LC-MS).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Result: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Relevance in Medicinal Chemistry and Drug Development

The structural features of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine make it a compelling starting point for drug discovery programs.

The Thiazole Moiety: A Privileged Scaffold

The thiazole ring is considered a "privileged scaffold" because it is a structural component found in ligands for numerous different biological receptors.[1] Its prevalence in FDA-approved drugs highlights its favorable properties, including metabolic stability and the ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking). For example, the anti-cancer drug Dasatinib features a core 2-aminothiazole moiety that is critical for its kinase inhibitory activity.[20]

Potential Applications and Bioisosteric Reasoning

-

Bioisostere of Imidazole: The thiazole ring is often used as a bioisostere for an imidazole ring, a key feature in many histamine receptor ligands. This substitution can alter physicochemical properties like pKa and lipophilicity while maintaining key binding interactions.

-

Scaffold for Kinase Inhibitors: The primary amine serves as a perfect attachment point or "warhead" for building molecules that target the hinge region of protein kinases, a common strategy in oncology drug design.

-

Antimicrobial and Anti-inflammatory Agents: A vast body of literature demonstrates that derivatives of aminothiazoles possess significant antibacterial, antifungal, and anti-inflammatory properties, making this compound a valuable starting point for developing new agents in these therapeutic areas.[3][21]

Figure 3: Workflow from core structure to potential therapeutic applications.

Conclusion

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a structurally well-defined molecule featuring the medicinally significant thiazole scaffold. Its key attributes—an aromatic, stable core, a flexible linker, and a reactive primary amine—make it an exceptionally useful and versatile building block for the synthesis of new chemical entities. The established principles of thiazole synthesis ensure its accessibility, while standard analytical techniques provide robust methods for its characterization and quality control. For drug development professionals, this compound represents a valuable starting point for programs targeting a wide range of diseases, from cancer to infectious and inflammatory conditions.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Medicinal Chemistry, 22(25), 2828-2847. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

Warr, O., & Fall, Y. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews, 24(1), 1851-1861. Available at: [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available at: [Link]

-

Fabad Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

-

Angene Chemical. (n.d.). 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine. Available at: [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & El-Gawad, H. H. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Serbian Chemical Society, 75(11), 1455-1464. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem Compound Database. Available at: [Link]

-

Rahmi, D., & Cahyana, A. H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030026. Available at: [Link]

-

Asif, M. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 273070. Available at: [Link]

-

Ramli, N. A. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]

-

Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1-Methyl-1,3-thiazol-1-ium-2-yl)ethylazanide. PubChem Compound Database. Available at: [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. a2bchem.com [a2bchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 1206982-33-3 | 2-(2-Methylthiazol-5-yl)ethanamine - AiFChem [aifchem.com]

- 8. 1206982-33-3|2-(2-Methylthiazol-5-yl)ethanamine|BLD Pharm [bldpharm.com]

- 9. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(1-Methyl-1,3-thiazol-1-ium-2-yl)ethylazanide | C6H10N2S | CID 177720866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 2-(1,3-Thiazol-5-yl)ethan-1-ol | C5H7NOS | CID 11389596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. article.sapub.org [article.sapub.org]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mjas.analis.com.my [mjas.analis.com.my]

physicochemical properties of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

An In-Depth Technical Guide on the Physicochemical Properties of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" holds profound truth. The journey from a biologically active molecule to a clinically effective therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the compound itself.[1] These properties, including ionization (pKa), lipophilicity (logP/D), and solubility, are not mere data points; they are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] A molecule with exquisite target affinity but poor solubility or membrane permeability is destined for failure.[4] Therefore, a rigorous, early-stage characterization of these core attributes is paramount, enabling data-driven lead optimization and reducing late-stage attrition.[5]

This guide provides a comprehensive technical overview of the key , a heterocyclic amine of interest. Adopting the perspective of a senior application scientist, we will not only present the theoretical underpinnings of each property but also provide detailed, field-proven experimental protocols for their determination. The emphasis is on the causality behind methodological choices, ensuring a self-validating and robust approach to characterization.

Molecular Identity and Structural Framework

Before any experimental work commences, establishing a clear and unambiguous molecular identity is crucial. 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a substituted thiazole derivative featuring a primary aliphatic amine. The thiazole ring is a common scaffold in medicinal chemistry.[6]

Table 1: Core Molecular Identifiers for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

| Identifier | Value | Source / Method |

| IUPAC Name | 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine | Nomenclature |

| Molecular Formula | C₆H₁₀N₂S | Calculated |

| Molecular Weight | 142.22 g/mol | Calculated |

| CAS Number | Not definitively found in public databases. | Literature Search |

| Chemical Structure |  | ChemDraw |

Note: The absence of a readily available CAS number for this specific isomer highlights the importance of thorough in-house characterization, as data from isomers like the thiazol-2-yl or thiazol-4-yl analogues cannot be used interchangeably.

Ionization Constant (pKa): The Master Variable

For an amine-containing compound, the acid dissociation constant (pKa) of its conjugate acid is arguably the most influential physicochemical parameter. It dictates the extent of ionization at any given pH, which in turn governs solubility, membrane permeability, and target binding. The primary amine in our molecule is expected to be the sole basic center under physiological conditions.

Causality and Field Insights

The pKa value directly informs our understanding of how the molecule will behave in the body. For instance, the pH gradient across the gastrointestinal tract (pH 1-3 in the stomach, 6-7.5 in the intestine) means the ionization state of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine will change dramatically during transit, profoundly affecting its absorption.[3] Primary aliphatic amines typically exhibit pKa values in the range of 9-11, meaning this compound will be predominantly protonated and positively charged at physiological pH (~7.4).[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement principle.[7][8] The method involves monitoring pH changes as a titrant is added to the sample, with the pKa being the pH at which the amine is 50% ionized.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This step is critical for data integrity.

-

Sample Preparation: Accurately prepare a ~1-5 mM solution of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). The precise concentration is required for accurate data modeling.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Submerge the calibrated pH electrode and a micro-stir bar.

-

Data Acquisition: Add standardized 0.1 M HCl titrant in small, precise increments using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize. The titration should proceed well past the equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the half-equivalence point.[8] Specialized software is often used to calculate the first derivative of the titration curve (dpH/dV) to pinpoint the equivalence point with high accuracy. The pKa is the pH at half this volume.

Caption: Relationship between pH, pKa, logP, and the resultant logD.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. [5]Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability. For a basic compound like 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, solubility is highly dependent on pH. It will exhibit higher solubility at low pH where it is protonated (forming a salt) and lower solubility at pH values above its pKa where the neutral, less polar form predominates.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

High-throughput kinetic solubility assays are often used in early discovery to quickly rank compounds. This method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers, for example, at pH 2.0 (simulated gastric fluid) and pH 7.4 (physiological).

-

Sample Plate Preparation: In a 96-well microplate, add the aqueous buffer to each well.

-

Compound Addition: Use a liquid handler to perform serial additions of a high-concentration DMSO stock of the compound into the buffer-filled wells, creating a concentration gradient across the plate.

-

Precipitation Detection: Immediately after compound addition, place the plate in a nephelometer or a plate reader capable of measuring light scattering. The point at which a sharp increase in turbidity (light scattering) is observed indicates the onset of precipitation.

-

Data Analysis: The concentration in the well just before the turbidity increases is reported as the kinetic solubility under those buffer conditions.

Integrated Physicochemical Profile and Drug Development Implications

Summarizing the expected and determined properties provides a holistic view of the molecule's potential.

Table 2: Summary of Physicochemical Properties for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

| Property | Expected/Determined Value | Implication for Drug Development |

| Molecular Weight | 142.22 g/mol | Favorable. Well within Lipinski's Rule of 5 (<500), suggesting good potential for passive diffusion. [9] |

| pKa | ~9.5 ± 0.5 (Estimated) | Predominantly ionized (>99%) in the GI tract. This will enhance aqueous solubility but may limit passive membrane permeability. Absorption might be dependent on transporters. |

| logD at pH 7.4 | 0.5 - 1.5 (Estimated) | A balanced value in this range would suggest sufficient solubility and permeability for good oral absorption. |

| Aqueous Solubility | pH-dependent | Expected to be high at low pH (stomach) and lower at neutral pH (intestine). Must be sufficient at intestinal pH to avoid dissolution-limited absorption. |

Implications for ADME:

-

Absorption: The high degree of ionization at intestinal pH is the dominant factor. While solubility is likely sufficient, passive permeability across the gut wall may be low. Formulation strategies or the presence of cation transporters could be critical.

-

Distribution: A low-to-moderate logD suggests the compound is unlikely to be highly sequestered in fatty tissues. [9]Its ability to cross the blood-brain barrier would likely be limited due to its hydrophilic character at pH 7.4.

-

Metabolism & Excretion: The primary amine is a potential site for metabolism (e.g., deamination). The overall hydrophilic nature suggests that renal clearance of the parent compound or its metabolites could be a significant elimination pathway.

Conclusion

The paint a picture of a small, basic molecule whose behavior in biological systems will be dominated by its pKa. It is expected to be highly soluble but predominantly ionized under physiological conditions, presenting a classic challenge in drug design: balancing solubility with membrane permeability. The robust, validated experimental protocols outlined in this guide provide the necessary framework for accurately determining these critical parameters. This empirical data is indispensable for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of developing a successful drug candidate.

References

-

(2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Basic and Clinical Pharmacy, 6(2), 33. [Link]

-

Gombar, V., & de Groot, M. J. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 18(12), 1026-1038. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

ArborPhoria. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Sumon, K. Z., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6599. [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Amić, D., et al. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(3), 359-365. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

van der Water, S. J., et al. (2016). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(1), 57-76. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Sumon, K. Z. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Link]

-

Zhu, C., & Weber, S. G. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Buy [(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine (EVT-13436459) [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

Unlocking the Therapeutic Potential of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: A Technical Guide to Target Identification and Validation

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics and synthetic tractability have cemented its role as a fundamental component in a multitude of clinically significant drugs.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, finding application as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] Clinically approved anticancer drugs such as Dasatinib and Ixabepilone feature this versatile core structure.[3] The inherent bioactivity of the thiazole nucleus makes any novel derivative, such as 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a compound of significant interest for therapeutic target discovery. This guide will provide a detailed, evidence-based framework for identifying and validating the potential therapeutic targets of this specific molecule.

Part 1: Primary Putative Target - The Histamine H3 Receptor (H3R)

Based on a comprehensive analysis of its chemical structure, the most probable and compelling therapeutic target for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is the histamine H3 receptor (H3R). The rationale for this hypothesis is rooted in the structural similarities between the compound and known H3R ligands. The molecule contains an ethylamine moiety attached to a heterocyclic ring, a classic pharmacophore for histamine receptor ligands. Furthermore, numerous thiazole-based compounds have been identified as potent H3R antagonists.[4][5]

The H3R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[6] It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[6] Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[6] This positions the H3R as a critical node in the regulation of diverse physiological processes, including sleep-wake cycles, cognition, and appetite. Consequently, H3R antagonists and inverse agonists are being actively investigated for the treatment of a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[6][7]

Proposed Signaling Pathway

The H3R couples to the Gi/o family of G-proteins.[6] Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as N-type voltage-gated calcium channels, further influencing neurotransmitter release.[6]

Caption: Proposed mechanism of action at the Histamine H3 Receptor.

Part 2: Secondary and Exploratory Therapeutic Targets

While the H3R represents the most probable target, the versatility of the thiazole scaffold warrants consideration of other potential therapeutic avenues.[1] Thiazole derivatives have shown significant promise in oncology and immunology.

1. Oncology:

-

Kinase Inhibition: Many thiazole-containing compounds function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[3] For instance, Dasatinib targets multiple kinases including BCR-ABL and Src family kinases.[3]

-

Microtubule Disruption: Some thiazole derivatives, like ixabepilone, act as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.[3]

2. Anti-inflammatory Activity:

-

The thiazole ring is a core component of several compounds with anti-inflammatory properties.[2] These compounds can modulate various inflammatory pathways, though specific targets can be diverse.

Part 3: A Step-by-Step Guide to Target Validation

To rigorously test the hypothesis that 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine targets the H3R, a systematic and multi-tiered experimental approach is required. This process begins with initial binding assays and progresses to functional cell-based assays to determine the compound's effect on receptor signaling.[8]

Experimental Workflow for Target Validation

Caption: A tiered approach for H3R target validation.

Detailed Experimental Protocols

Tier 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine for the human H3R.

-

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled H3R antagonist (e.g., [3H]-clobenpropit) from membranes prepared from cells expressing the recombinant human H3R.[9]

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing the human H3R (e.g., HEK293 or CHO cells).

-

In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound and a constant amount of cell membrane preparation.

-

Incubate at a controlled temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Tier 2: GTPγS Binding Assay

-

Objective: To assess the functional activity of the compound at the H3R by measuring its effect on G-protein activation.

-

Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.[10]

-

Methodology:

-

Use the same H3R-expressing cell membranes as in the binding assay.

-

Incubate the membranes with a known H3R agonist (e.g., R-α-methylhistamine), varying concentrations of the test compound, and [35S]GTPγS in an appropriate assay buffer.

-

After incubation, separate bound and free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Data will reveal whether the compound acts as an antagonist (inhibits agonist effect) or an inverse agonist (reduces basal G-protein activation).

-

Tier 3: Cell-Based Functional Assays

These assays provide a more physiologically relevant context by using intact, living cells.[11]

-

cAMP Accumulation Assay:

-

Objective: To measure the compound's effect on the downstream signaling pathway of the H3R.

-

Principle: As the H3R is Gi-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay typically measures the reversal of this inhibition by an antagonist.

-

Methodology:

-

Use a stable H3R-expressing cell line.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Treat cells with an H3R agonist in the presence of varying concentrations of the test compound.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

-

Reporter Gene Assay:

-

Objective: To provide a robust and high-throughput method for assessing H3R activation or inhibition.

-

Principle: These assays utilize engineered cell lines where the activation of a specific signaling pathway drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).[12] For a Gi-coupled receptor, a common approach is to use a CRE (cAMP response element)-driven reporter.

-

Methodology:

-

Use a cell line stably expressing the H3R and a CRE-luciferase reporter construct.

-

Treat cells with an agonist and varying concentrations of the test compound.

-

After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

-

Part 4: Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be systematically organized for clear comparison and interpretation.

| Assay | Parameter Measured | Expected Outcome for H3R Antagonist |

| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar affinity |

| GTPγS Binding | IC50 (nM) / % Inhibition | Concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding |

| cAMP Accumulation | IC50 (nM) / % Reversal | Concentration-dependent reversal of agonist-induced inhibition of cAMP production |

| Reporter Gene Assay | IC50 (nM) / % Inhibition | Concentration-dependent inhibition of agonist-mediated changes in reporter gene expression |

Conclusion and Future Directions

The structural features of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine strongly suggest the histamine H3 receptor as a primary therapeutic target. The experimental framework outlined in this guide provides a clear and robust pathway for validating this hypothesis, starting from initial binding studies and progressing to functional cellular assays. Successful validation of H3R antagonism would open up significant opportunities for developing this compound for the treatment of various CNS disorders. Subsequent steps would involve comprehensive selectivity profiling against other receptors, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in relevant animal models. The versatile nature of the thiazole scaffold also suggests that screening against panels of kinases and inflammatory targets could be a valuable secondary line of investigation.

References

-

Benchchem. Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. 1

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. 11

-

ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy.

-

Letters in Drug Design & Discovery. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. 13

-

Physiological Reviews. Recent progress in assays for GPCR drug discovery.

-

BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.

-

Nuvisan. Therapeutically relevant cell-based assays for drug discovery.

-

Miltenyi Biotec. Cell based assays for drug discovery.

-

International Journal of Health Sciences. An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives.

-

Thermo Fisher Scientific. Validated Cell-Based Assays for Discovery and Screening.

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.

-

Preprints.org. Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.

-

NIH National Library of Medicine. Advances in G Protein-Coupled Receptor High-throughput Screening.

-

ACS Measurement Science Au. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.

-

bioRxiv. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.

-

NIH National Library of Medicine. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated.

-

PubMed. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers.

-

PubMed. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists.

-

Wikipedia. Histamine H3 receptor.

-

BioWorld. Novel H3 receptor agonists show full agonist activity in vivo after oral dosing.

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

-

Acta Poloniae Pharmaceutica. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl.

-

NIH National Library of Medicine. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

-

EvitaChem. amine.

-

Benchchem. The Diverse Biological Activities of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid Derivatives: A Technical Overview. 14

-

Echemi. 2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride.

-

PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors.

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).

-

NIH PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride.

-

Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[1][3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

-

American Elements. 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine.

-

PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents.

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

-

AA Blocks. 2-{5-[(methylamino)methyl]-1,3-thiazol-2-yl}ethan-1-amine.

-

Smolecule. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. -1-amine-cas-1262419-78-9)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nuvisan.com [nuvisan.com]

- 9. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the 2-Aminothiazole Core

The 2-aminothiazole (2-AT) scaffold is a heterocyclic amine that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its therapeutic ubiquity is attributed to its versatile chemical nature, which allows for facile structural modifications, and its ability to interact with a wide array of biological targets through various non-covalent interactions. This guide provides a comprehensive overview of the 2-aminothiazole core, its synthesis, diverse biological activities, and its pivotal role in the development of novel therapeutics. While celebrated for its therapeutic potential, it is also important for researchers to be aware that the 2-aminothiazole moiety has been classified by some as a potential "toxicophore," warranting careful consideration of its metabolic fate during the drug design process.[3][4]

Synthetic Strategies: Building the 2-Aminothiazole Framework

The construction of the 2-aminothiazole core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis .[5][6] This robust and versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6] The reaction proceeds through a well-established mechanism, offering a straightforward route to a diverse range of substituted 2-aminothiazoles.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A representative protocol for the synthesis of a 4-substituted-2-aminothiazole is as follows:

-

α-Halogenation of the Ketone: The starting ketone is treated with a halogenating agent, such as bromine or N-bromosuccinimide (NBS), in a suitable solvent like ethanol or acetic acid to yield the corresponding α-haloketone.

-

Cyclocondensation: The α-haloketone is then reacted with thiourea in a solvent such as ethanol, often under reflux conditions.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically cooled, and the product is isolated by filtration or extraction. Purification is commonly achieved through recrystallization or column chromatography.

The versatility of the Hantzsch synthesis lies in the ability to introduce diversity at multiple positions of the thiazole ring by simply varying the starting α-haloketone and the thiourea derivative.[7][8] For instance, using a substituted thiourea allows for the introduction of various functionalities at the N-2 position of the 2-aminothiazole ring.[7]

Workflow for Hantzsch Thiazole Synthesis

Caption: Simplified mechanism of action of Dasatinib, a 2-aminothiazole-based kinase inhibitor.

Future Perspectives and Challenges

The 2-aminothiazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Novel Synthetic Methodologies: Developing more efficient, sustainable, and diverse synthetic routes to access novel 2-aminothiazole derivatives. [9][10]* Target-Specific Design: Utilizing computational tools and a deeper understanding of SAR to design derivatives with high potency and selectivity for specific biological targets.

-

Addressing Toxicity Concerns: Systematically evaluating the metabolic stability and potential for reactive metabolite formation of 2-aminothiazole-containing compounds to mitigate toxicity risks. [3][4]* Exploring New Therapeutic Areas: Investigating the potential of 2-aminothiazole derivatives in other disease areas beyond cancer and infectious diseases, such as neurodegenerative and metabolic disorders. [11][12]

Conclusion

The 2-aminothiazole core represents a truly privileged scaffold in medicinal chemistry, underpinning the development of a wide range of clinically important drugs. Its synthetic accessibility, coupled with its ability to interact with diverse biological targets, ensures its continued relevance in the ongoing quest for novel and effective therapeutics. A thorough understanding of its chemistry, biological activities, and structure-activity relationships is therefore essential for any researcher or scientist involved in the field of drug discovery and development.

References

- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central.

- A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. (n.d.). Benchchem.

- Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). (n.d.). SciSpace.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.

- Drugs currently in use based on 2-aminothiazole skeleton. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed.

- Biological and medicinal significance of 2-aminothiazoles. (2025).

- 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. (n.d.). Benchchem.

- Synthesis of 2-aminothiazole derivatives: A short review. (2022).

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.

- Synthesis of novel 2-amino thiazole deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed.

- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.). Request PDF.

- Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.).

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed.

- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed.

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025).

- Clinically available drugs containing 2-aminothiazole scaffold. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, making the synthesis and characterization of novel analogues a key focus in drug discovery. A thorough understanding of the spectroscopic properties of these molecules is fundamental for their unambiguous identification, purity assessment, and the elucidation of their structure-activity relationships.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide, leveraging data from closely related analogues and foundational spectroscopic principles, presents a robust, predicted analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures. The methodologies and interpretations herein are designed to serve as a valuable resource for researchers working with this and similar chemical entities.

Molecular Structure and Key Features

The structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine comprises a 2-methylthiazole ring substituted at the 5-position with an ethylamine side chain. This arrangement dictates the expected spectroscopic behavior, with distinct signals arising from the aromatic thiazole core and the flexible ethylamine moiety.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with protons on the aromatic thiazole ring appearing at higher chemical shifts (downfield) compared to those on the aliphatic ethylamine chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C4 of thiazole ring | ~7.0-7.2 | Singlet (s) | - | 1H |

| -CH₂- (adjacent to thiazole) | ~2.9-3.1 | Triplet (t) | ~7-8 | 2H |

| -CH₂- (adjacent to NH₂) | ~2.8-3.0 | Triplet (t) | ~7-8 | 2H |

| -CH₃ (on thiazole ring) | ~2.6-2.7 | Singlet (s) | - | 3H |

| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | - | 2H |

Causality of Predictions:

-

Thiazole Proton (H4): The single proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift. Its isolation from other protons results in a singlet.

-

Ethylamine Protons: The two methylene groups form an ethyl bridge. The methylene group adjacent to the thiazole ring is slightly more deshielded due to the ring's electronic influence. They are expected to appear as triplets due to coupling with each other.

-

Methyl Protons: The methyl group attached to the thiazole ring is also influenced by the aromatic system, resulting in a chemical shift slightly downfield from typical aliphatic methyl groups. It will appear as a singlet as there are no adjacent protons.

-

Amine Protons: The protons of the primary amine typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (thiazole, C-S-N) | ~165-170 |

| C5 (thiazole, C-S) | ~135-140 |

| C4 (thiazole, C-C-N) | ~120-125 |

| -CH₂- (adjacent to thiazole) | ~30-35 |

| -CH₂- (adjacent to NH₂) | ~40-45 |

| -CH₃ (on thiazole ring) | ~18-22 |

Causality of Predictions:

-

Thiazole Carbons: The carbon atoms within the thiazole ring are in a heteroaromatic environment and thus resonate at high chemical shifts. The C2 carbon, being bonded to both sulfur and nitrogen, is the most deshielded.

-

Ethylamine Carbons: The aliphatic carbons of the ethylamine side chain appear at lower chemical shifts. The carbon attached to the electronegative nitrogen atom (-CH₂-NH₂) is expected to be more deshielded than the carbon adjacent to the thiazole ring.

-

Methyl Carbon: The methyl carbon will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data

For 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (C₆H₁₀N₂S), the predicted mass spectral data is as follows:

| Parameter | Predicted Value |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Monoisotopic Mass | 142.05647 Da |

| Predicted [M+H]⁺ | 143.06375 m/z |

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to occur at the weakest bonds. Key predicted fragmentation pathways include:

-

Loss of NH₂: Cleavage of the C-N bond to lose the amino group, resulting in a fragment at m/z 126.

-

Cleavage of the Ethyl Side Chain: Breakage of the bond between the two methylene groups, leading to fragments corresponding to the thiazole-methyl-methylene cation and the aminomethylene radical.

-

Ring Fragmentation: Fragmentation of the thiazole ring itself, which can lead to a variety of smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850-3000 | Medium to strong |

| C=N Stretch (thiazole) | 1600-1650 | Medium |

| C=C Stretch (thiazole) | 1500-1600 | Medium |

| N-H Bend (amine) | 1550-1650 | Medium |

| C-N Stretch (amine) | 1000-1250 | Medium |

Causality of Predictions:

-

N-H Stretch: The primary amine will show characteristic N-H stretching vibrations in the high-frequency region. The broadening is due to hydrogen bonding.

-

C-H Stretch: The aliphatic C-H bonds of the ethyl and methyl groups will absorb in their typical region.

-

Thiazole Ring Vibrations: The C=N and C=C bonds within the thiazole ring will have characteristic stretching vibrations in the fingerprint region.

-

Amine Bends and Stretches: The N-H bending and C-N stretching vibrations provide further evidence for the amine functional group.

Experimental Protocol for IR Spectroscopy Data Acquisition

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl, KBr).

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Caption: Key predicted fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. The presented NMR, MS, and IR data, along with the described experimental protocols, offer a solid foundation for researchers engaged in the synthesis, purification, and analysis of this compound. The logical framework for the prediction of spectral features, grounded in the principles of spectroscopy and data from analogous structures, serves as a reliable reference for the structural confirmation of this and related thiazole derivatives. As with any predictive analysis, experimental verification is paramount, and this guide provides the necessary framework for acquiring and interpreting such data.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature references for the experimental data of the title compound are not available. The following are representative resources for the spectroscopic characterization of related heterocyclic compounds and general spectroscopic methods.

- Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (Wiley).

- Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning). - A comprehensive resource covering the theory and practice of spectroscopic techniques.

-

PubChem . National Center for Biotechnology Information. [Link] - A public database of chemical substances and their properties, including predicted and experimental data where available. The entry for the title compound can be found at CID 53719096.

An In-depth Technical Guide to the Safe Handling of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a compound of interest for researchers and professionals in drug development. In the absence of specific safety data for this exact molecule, this guide synthesizes information from closely related structural analogs to establish a robust framework for risk mitigation. The following sections detail hazard identification, exposure controls, personal protective equipment (PPE), safe handling and storage, emergency procedures, and disposal considerations, grounded in the principles of chemical safety and laboratory best practices.

Introduction and Scope

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a substituted thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive primary amine and a heterocyclic thiazole ring, suggests a biological activity profile that warrants careful investigation. Concurrently, these structural motifs necessitate a proactive and informed approach to safety and handling to protect laboratory personnel and the environment.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety through understanding.

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, this section extrapolates potential hazards from its close structural isomer, 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS 921145-11-1). The hazards associated with this analog are significant and should be considered as the minimum expected hazards for the title compound.

Primary Assumed Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

The primary amine group contributes to the basicity and nucleophilicity of the molecule, which can lead to irritation and damage to biological tissues upon contact. The thiazole ring, while generally stable, can participate in various metabolic pathways, the toxicological implications of which are not fully elucidated for this specific compound.

Risk Assessment Summary Table

| Hazard Category | GHS Hazard Statement (Assumed) | Signal Word (Assumed) | Pictograms (Assumed) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | Warning | GHS07 |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Warning | GHS07 |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1] | Danger | GHS05 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | Warning | GHS07 |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

The primary engineering control for handling 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a certified chemical fume hood. All weighing, dispensing, and reaction setup should be performed within the fume hood to minimize the inhalation of any vapors or aerosols. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning. A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling this compound.

| Body Part | PPE Recommendation | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield.[3][4] | Provides protection against splashes that can cause serious eye damage. |

| Hands | Nitrile or neoprene gloves (double-gloving recommended).[3] | Provides a barrier against skin contact. Glove integrity should be checked before and during use. |

| Body | A lab coat with long sleeves. | Protects against incidental skin contact. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in case of ventilation failure.[3] | Protects against inhalation of harmful vapors. |

Diagram: PPE Selection Workflow

Caption: A decision-making workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

Handling

-

Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

-

Dispensing: Use a spatula or other appropriate tool to handle solids. If the compound is a liquid, use a calibrated pipette or syringe. All dispensing should be done in a fume hood.

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Temperature: Follow any specific storage temperature recommendations from the supplier. If none are provided, storage at room temperature in a desiccated environment is a reasonable starting point.

Spill, Leak, and Emergency Procedures

Minor Spill (Contained within a fume hood)

-

Alert: Alert others in the immediate vicinity.

-

Isolate: Ensure the fume hood sash is at the appropriate height.

-

PPE: Don the appropriate PPE, including double gloves, safety goggles, and a lab coat.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose: Dispose of the waste as hazardous chemical waste according to institutional guidelines.

Major Spill (Outside of a fume hood)

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: If safe to do so, close the laboratory doors to contain the spill.

-

Call for Help: Contact the institution's emergency response team and provide details of the spill.

-

First Aid: If anyone has come into contact with the chemical, immediately begin first aid procedures and seek medical attention.

Diagram: Emergency Spill Response

Caption: A flowchart for responding to chemical spills.